molecular formula C6H3ClN2S B13671485 5-Chlorothieno[2,3-d]pyrimidine

5-Chlorothieno[2,3-d]pyrimidine

Cat. No.: B13671485
M. Wt: 170.62 g/mol
InChI Key: JBILVJQFDWVUBM-UHFFFAOYSA-N
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Description

5-Chlorothieno[2,3-d]pyrimidine is a key chemical intermediate based on a privileged scaffold in medicinal chemistry. The thieno[2,3-d]pyrimidine core is recognized for its myriad pharmacological activities and is a versatile building block for developing novel bioactive molecules . This structure is of significant interest in several research areas: Anticancer Research: Derivatives of thieno[2,3-d]pyrimidine have been developed as potent inhibitors of critical biological targets. They act as potent VEGFR-2 kinase inhibitors, disrupting tumor angiogenesis , and also show promise as dual EGFR/HER2 inhibitors to surmount resistance in cancer treatment . Furthermore, these compounds can function as microtubule targeting agents that inhibit cancer cell proliferation and demonstrate efficacy against drug-resistant cancer cells . Antimicrobial Research: The scaffold exhibits potent antibacterial activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . Some derivatives also show antifungal properties . Materials Science: Thieno[2,3-d]pyrimidine derivatives can display aggregation-induced emission (AIE) properties, making them promising candidates for developing new fluorescent materials and sensors . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

5-chlorothieno[2,3-d]pyrimidine

InChI

InChI=1S/C6H3ClN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H

InChI Key

JBILVJQFDWVUBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CSC2=NC=N1)Cl

Origin of Product

United States

Thieno 2,3 D Pyrimidine Scaffold: Foundational Aspects in Medicinal Chemistry

Significance of the Thienopyrimidine Heterocyclic System in Chemical Biology

The thieno[2,3-d]pyrimidine (B153573) scaffold is a cornerstone in the development of novel therapeutic agents due to its versatile biological activities. tandfonline.com This fused heterocyclic system is recognized for its structural analogy and isoelectronic relationship to purines, the fundamental components of DNA and RNA. nih.govekb.eg This resemblance allows thieno[2,3-d]pyrimidine derivatives to act as antimetabolites and interact with various enzymes and receptors, leading to a wide range of pharmacological effects. researchgate.net

The significance of this scaffold is underscored by its prevalence in compounds exhibiting a broad spectrum of biological properties, including:

Anticancer activity: Thieno[2,3-d]pyrimidines have been extensively investigated as anticancer agents. researchgate.net They have shown inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in tumor angiogenesis and cancer cell proliferation. nih.govnih.govtandfonline.com

Anti-inflammatory and Analgesic effects: Certain derivatives have demonstrated potent anti-inflammatory and analgesic properties. researchgate.net

Antimicrobial and Antiviral properties: The scaffold has been incorporated into molecules with significant activity against various bacteria, fungi, and viruses. tandfonline.comekb.egnih.gov

Central Nervous System (CNS) activity: Thieno[2,3-d]pyrimidine derivatives have shown potential as anticonvulsants, anxiolytics, and for the management of neurodegenerative diseases. tandfonline.comresearchgate.net

Other therapeutic areas: The versatility of this scaffold extends to its use in developing agents for cardiovascular diseases, diabetes, and as antagonists for various receptors. tandfonline.comnih.govnih.gov

The thieno[2,3-d]pyrimidine system's drug-like properties and its ability to be readily functionalized at various positions make it an attractive starting point for the design and synthesis of new chemical entities with improved potency and selectivity. acs.org

Bioisosteric Relationship to Purine (B94841) Bases and Other Bioactive Scaffolds

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties to create a new molecule with similar biological activity, is central to the importance of the thieno[2,3-d]pyrimidine scaffold.

Bioisosterism with Purine Bases:

The most significant bioisosteric relationship of the thieno[2,3-d]pyrimidine system is with the endogenous purine bases, adenine (B156593) and guanine (B1146940). nih.govnih.govnih.gov This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to function as purine antagonists or mimetics, thereby interfering with metabolic pathways that involve purines. researchgate.net This is particularly relevant in the context of cancer chemotherapy and antiviral therapy, where the inhibition of nucleic acid synthesis is a key mechanism of action. The replacement of the imidazole (B134444) ring in purines with a thiophene (B33073) ring in thieno[2,3-d]pyrimidines results in a scaffold that can effectively bind to the active sites of enzymes that normally process purines. researchgate.net

Bioisosterism with Other Bioactive Scaffolds:

Beyond its relationship with purines, the thieno[2,3-d]pyrimidine scaffold is also considered a bioisostere of other important heterocyclic systems in medicinal chemistry. For instance, it is viewed as an analog of quinazoline (B50416), another privileged scaffold known for its wide range of biological activities, including as a kinase inhibitor. researchgate.netscielo.br The isosteric replacement of a benzene (B151609) ring in quinazoline with a thiophene ring can lead to compounds with altered pharmacokinetic and pharmacodynamic profiles.

This bioisosteric versatility allows medicinal chemists to fine-tune the properties of drug candidates by strategically modifying the core scaffold. The substitution of one heterocyclic system for another can impact factors such as metabolic stability, solubility, and target-binding affinity.

Historical Context of Thieno[2,3-d]pyrimidine Research

Research into thieno[2,3-d]pyrimidines has a long history, with interest in this heterocyclic system dating back several decades. tandfonline.com The initial impetus for exploring these compounds stemmed from their structural similarity to purines, suggesting their potential as antimetabolites. ekb.eg

Early research focused on the synthesis of the core scaffold and the exploration of its fundamental chemical reactivity. A key synthetic route that emerged was the annulation of a pyrimidine (B1678525) ring onto a pre-existing thiophene derivative, often starting from 2-aminothiophene-3-carboxylates or related compounds. ekb.eg The Gewald reaction, discovered in the 1960s, provided a versatile method for the synthesis of polysubstituted 2-aminothiophenes, which served as crucial precursors for thieno[2,3-d]pyrimidines. acs.orgscielo.br

Over the years, the scope of thieno[2,3-d]pyrimidine research has expanded significantly. The initial focus on their potential as anticancer and antimicrobial agents has broadened to include a wide array of therapeutic targets. tandfonline.comekb.eg The development of new synthetic methodologies, including microwave-assisted synthesis, has facilitated the rapid generation of diverse libraries of thieno[2,3-d]pyrimidine derivatives for biological screening. researchgate.net

Synthetic Methodologies and Derivatization Strategies for Thieno 2,3 D Pyrimidine Derivatives

Classic and Contemporary Synthetic Routes to the Thieno[2,3-d]pyrimidine (B153573) Core

The construction of the thieno[2,3-d]pyrimidine nucleus can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.

Gewald Reaction-Based Approaches

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are crucial precursors for thieno[2,3-d]pyrimidines. researchgate.netumich.edu This multicomponent reaction typically involves the condensation of a ketone or aldehyde, a cyano-activated methylene (B1212753) compound, and elemental sulfur in the presence of a base. scielo.brnih.gov The resulting 2-aminothiophene can then be further elaborated to form the fused pyrimidine (B1678525) ring.

A common pathway involves the reaction of a cyclic ketone like cyclohexanone (B45756) with ethyl cyanoacetate (B8463686) and sulfur, catalyzed by morpholine (B109124), to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. nih.gov This intermediate serves as a versatile building block for subsequent cyclization into the thieno[2,3-d]pyrimidine system. nih.gov The versatility of the Gewald reaction lies in its ability to accommodate various starting materials, allowing for the introduction of diverse substituents on the thiophene (B33073) ring. umich.eduumich.edu

Cyclocondensation Reactions

Cyclocondensation reactions represent a direct and efficient method for constructing the pyrimidine ring onto a pre-formed thiophene core. A prevalent method involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base to yield 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. nih.gov These can then be chlorinated, for instance with phosphoryl chloride, to produce 4-chlorothieno[2,3-d]pyrimidines, which are key intermediates for further functionalization. nih.gov

Another approach utilizes 2-aminothiophene-3-carbonitriles, which can be condensed with various reagents. For example, reaction with guanidine (B92328) or chloroformamidine (B3279071) hydrochloride can lead to the formation of 2-amino-thieno[2,3-d]pyrimidines. core.ac.uk Similarly, condensation with urea (B33335) or formamide (B127407) can also be employed to construct the pyrimidine ring. ijacskros.comresearchgate.net

Multi-Component and One-Pot Synthetic Procedures

The efficiency of organic synthesis is significantly enhanced by the use of multi-component and one-pot reactions, which combine several steps into a single operation, thereby reducing waste and simplifying procedures. nih.gov The synthesis of thieno[2,3-d]pyrimidine derivatives has greatly benefited from such strategies.

For instance, a one-pot reaction involving an aromatic aldehyde, benzylamine (B48309) or 4-hydroxybenzylamine, and 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-dione can furnish 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones in good yields. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields for the synthesis of thieno[2,3-d]pyrimidine derivatives. scielo.br

Formation from Thiophene Ring Precursors

The most common strategy for synthesizing thieno[2,3-d]pyrimidines involves building the pyrimidine ring onto an existing thiophene precursor. scielo.brresearchgate.net This approach offers a high degree of flexibility in modifying the thiophene moiety prior to pyrimidine ring formation.

A typical starting material is a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile. ijacskros.comjisciences.com These can be cyclized with various reagents to introduce the pyrimidine ring. For example, heating methyl 2-aminothiophene-3-carboxylate with urea leads to the formation of thieno[2,3-d]pyrimidine-2,4-diol (B116809). ijacskros.com This diol can then be converted to the corresponding dichloro derivative, a versatile intermediate for further substitutions. ijacskros.com

Starting Thiophene PrecursorReagent for Pyrimidine Ring FormationResulting Thieno[2,3-d]pyrimidine Derivative
2-Acylaminothiophene-3-carboxamideBase4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine nih.gov
2-Aminothiophene-3-carbonitrileGuanidine2-Amino-thieno[2,3-d]pyrimidine core.ac.uk
Methyl 2-aminothiophene-3-carboxylateUreaThieno[2,3-d]pyrimidine-2,4-diol ijacskros.com
2-Aminothiophene-3-carbonitrileN,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by anilineN-Aryl-thieno[2,3-d]pyrimidin-4-amine scielo.br

Formation from Pyrimidine Ring Precursors

While less common than the thiophene-first approach, it is also possible to construct the thiophene ring onto a pre-existing pyrimidine nucleus. researchgate.net This strategy can be advantageous when the desired substitution pattern on the pyrimidine ring is more readily accessible.

One such method involves starting with a suitably substituted pyrimidine and building the thiophene ring through cyclization reactions. For example, a multicomponent condensation of ethyl cyanoacetate, 3-nitrobenzaldehyde, and S-methyl isothiourea can be used to form a substituted pyrimidine which can then undergo further reactions to build the fused thiophene ring. google.com

Targeted Functionalization and Chemical Transformations

The 5-chloro substituent on the thieno[2,3-d]pyrimidine core is a key functional group that allows for a wide range of chemical transformations, primarily through nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, making it a good leaving group.

A common and highly useful transformation is the reaction of 4-chlorothieno[2,3-d]pyrimidines with various amines to synthesize a library of 4-amino-thieno[2,3-d]pyrimidine derivatives. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol (B145695). cu.edu.eg Similarly, reaction with morpholine can introduce a morpholinyl group at the 4-position. nih.gov

The 4-oxo group of thieno[2,3-d]pyrimidin-4(3H)-ones can be converted to a chloro group using reagents like phosphorus oxychloride (POCl3). nih.govnih.gov This chlorination step is crucial for enabling subsequent nucleophilic substitution reactions at the 4-position.

Furthermore, other positions on the thieno[2,3-d]pyrimidine ring can also be functionalized. For example, the thiophene ring can be brominated, and this bromo-derivative can then participate in Suzuki coupling reactions to introduce aryl or other groups. jisciences.com

ReagentPosition of FunctionalizationType of ReactionProduct
Various Amines4Nucleophilic Substitution4-Alkylamino- or 4-Arylaminothieno[2,3-d]pyrimidines nih.gov
Morpholine4Nucleophilic Substitution4-Morpholinylthieno[2,3-d]pyrimidines nih.gov
Phosphorus Oxychloride4Chlorination4-Chlorothieno[2,3-d]pyrimidines nih.govnih.gov
n-BuLi and CBr46Bromination6-Bromo-thieno[2,3-d]pyrimidines jisciences.com
Phenylboronic Acid6Suzuki Coupling6-Phenyl-thieno[2,3-d]pyrimidines jisciences.com

Halogenation and Chloro-Substitution at Key Positions (e.g., C-4, C-5)

Halogenation, particularly chlorination, is a critical step in the functionalization of the thieno[2,3-d]pyrimidine core, creating reactive sites for further modification. The C-4 position is a common site for chloro-substitution. This is typically achieved by treating the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine with a chlorinating agent like phosphoryl chloride (POCl₃). nih.govnih.gov This transformation is essential for subsequent nucleophilic substitution reactions. For instance, 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) can be synthesized from thieno[2,3-d]pyrimidine-2,4-diol by heating with POCl₃. ijacskros.com The resulting dichloro derivative is a versatile intermediate for introducing various substituents at the C-2 and C-4 positions. ijacskros.com

The introduction of a chlorine atom at the C-5 position has also been explored. For example, 4-chloro-5-phenylthieno[2,3-d]pyrimidine (B64367) can be synthesized from 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The resulting 4-chloro derivatives are crucial for developing compounds with specific biological activities, as the chlorine at this position can be essential for their mechanism of action. nih.gov

Nucleophilic Aromatic Substitution on Halogenated Thieno[2,3-d]pyrimidines

Halogenated thieno[2,3-d]pyrimidines, particularly those with chlorine at the C-4 position, are highly susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. nih.govyoutube.comkhanacademy.orgyoutube.com This reactivity allows for the introduction of a wide array of functional groups, which is a cornerstone of combinatorial library synthesis. nih.gov Various amines, such as alkylamines and anilines, readily displace the C-4 chloro group to form 4-amino-thieno[2,3-d]pyrimidine derivatives. nih.govmdpi.com

The reaction conditions for these substitutions can be tailored. For instance, the reaction of 2,4-dichlorothieno[2,3-d]pyrimidines with amines can be carried out in solvents like ethanol or propanol (B110389) under reflux to selectively substitute one or both chlorine atoms. google.com The sequential substitution allows for the synthesis of derivatives with different amino groups at the C-2 and C-4 positions. google.com This strategy is fundamental in creating diverse libraries of compounds for biological screening. ijacskros.com

Suzuki Cross-Coupling Reactions for Arylation

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic systems like thieno[2,3-d]pyrimidines. nih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated thienopyrimidine with an arylboronic acid. jisciences.comresearchgate.net

This methodology has been successfully applied to introduce aryl groups at various positions of the thieno[2,3-d]pyrimidine nucleus. For example, 6-bromo-2-chloro-thieno[2,3-d]pyrimidine (B6358734) can undergo a Suzuki coupling with 4-fluorophenylboronic acid to yield the corresponding 6-(4-fluorophenyl) derivative. jisciences.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.govresearchgate.net This method provides a direct route to biaryl structures, which are of significant interest in drug discovery. nih.gov

N-Alkylation and Amidation Reactions

N-alkylation and amidation reactions provide further avenues for derivatizing the thieno[2,3-d]pyrimidine scaffold. researchgate.net The nitrogen atoms within the pyrimidine ring can be alkylated, although regioselectivity can be a challenge due to the presence of multiple nucleophilic centers. researchgate.net For example, alkylation of 5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one with allyl bromide in DMF leads to the regioselective formation of the O-alkylated product, 4-(allyloxy)-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine. researchgate.net

Amidation reactions are also employed to modify the thieno[2,3-d]pyrimidine core. For instance, 2-amino-thieno[2,3-d]pyrimidine derivatives can be reacted with various carboxylic acids or their activated forms to generate amide-containing compounds. ijacskros.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for promoting these amide bond formations. ijacskros.com

Ring Fusions and Annulation Strategies

The synthesis of thieno[2,3-d]pyrimidines often involves the construction of the pyrimidine ring onto a pre-existing thiophene or vice versa. core.ac.ukrsc.org One common approach starts with 2-aminothiophene-3-carboxylate derivatives. jisciences.com These can be cyclized with various reagents to form the pyrimidine ring. For instance, heating methyl 2-aminothiophene-3-carboxylate with urea leads to the formation of thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com

Another powerful strategy is the Gewald reaction, which is a multi-component reaction used to synthesize substituted 2-aminothiophenes, which are then cyclized to form the thieno[2,3-d]pyrimidine core. rsc.org This approach allows for the introduction of diversity at multiple positions of the thiophene ring. Annulation strategies can also be employed to build additional rings onto the thieno[2,3-d]pyrimidine system, leading to more complex polycyclic structures. rsc.org

Specific Synthesis of 5-Chlorothieno[2,3-d]pyrimidine and its Analogs

The synthesis of this compound and its analogs often involves direct chlorination of a suitable precursor. As previously mentioned, the synthesis of 4-chloro-5-phenylthieno[2,3-d]pyrimidine is achieved by treating 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with thionyl chloride. chemicalbook.com This highlights a general strategy where a 5-substituted-thieno[2,3-d]pyrimidin-4-one serves as the key intermediate.

The reactivity of the chloro-substituted positions, particularly C-4, allows for the generation of a wide array of analogs through nucleophilic aromatic substitution. youtube.com For example, 4-chlorothieno[2,3-d]pyrimidines can be reacted with various amines to produce a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov This modular approach is fundamental for structure-activity relationship (SAR) studies.

Combinatorial Library Synthesis Approaches

The thieno[2,3-d]pyrimidine scaffold is well-suited for combinatorial library synthesis due to the multiple points of diversity it offers. nih.gov A common strategy involves the parallel solution-phase synthesis of a large number of derivatives. nih.gov This often starts with the construction of the thieno[2,3-d]pyrimidine core, followed by diversification at various positions.

For example, a library of thieno[2,3-d]pyrimidin-2-ylmethanamines can be generated by first constructing the core through cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile. nih.gov This introduces two points of diversity. Further derivatization of the C-4 position, often through chlorination followed by nucleophilic substitution, and modification of other functional groups, such as an ester at the 6-position, allows for the introduction of additional diversity points. nih.gov This approach enables the rapid generation of a large number of structurally related compounds for high-throughput screening.

Data Tables

Table 1: Synthetic Reactions for Thieno[2,3-d]pyrimidine Derivatives

Reaction TypeReagents and ConditionsProduct Type
ChlorinationPOCl₃, heat4-Chlorothieno[2,3-d]pyrimidines
Nucleophilic Aromatic SubstitutionAmines, reflux in ethanol/propanol4-Amino-thieno[2,3-d]pyrimidines
Suzuki Cross-CouplingArylboronic acid, Pd catalyst, baseAryl-substituted thieno[2,3-d]pyrimidines
N-AlkylationAlkyl halide, base (e.g., DMF)N-alkylated thieno[2,3-d]pyrimidines
AmidationCarboxylic acid, coupling agent (e.g., HATU)Amide-substituted thieno[2,3-d]pyrimidines
Ring Formation2-Aminothiophene-3-carboxylate, urea, heatThieno[2,3-d]pyrimidine-2,4-diol

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives is profoundly influenced by the nature and position of various substituents attached to the core structure. Research has consistently shown that even minor alterations to these substituents can lead to significant changes in potency and selectivity. For instance, the introduction of a lipophilic cycloalkyl ring has been associated with increased anticancer activity in some thieno[2,3-d]pyrimidine derivatives. researchgate.net

The electronic properties of substituents also play a crucial role. A study on pyrazolopyrimidine derivatives, which share structural similarities, indicated that aryl groups at the C5 position with electron-donating groups like 4-Me or 4-OMe, combined with a furan-2-yl unit at C7, demonstrated significant antibacterial activity, particularly against S. aureus. researchgate.net This highlights the intricate interplay between steric and electronic factors in determining the biological profile of these compounds.

Positional Effects of Functional Groups on the Thieno[2,3-d]pyrimidine Core

The specific location of functional groups on the thieno[2,3-d]pyrimidine nucleus is a critical determinant of biological activity. Different positions on the scaffold offer unique vectors for substitution, allowing for the fine-tuning of a compound's pharmacological properties.

Modifications at the C-2 Position

The C-2 position of the thieno[2,3-d]pyrimidine scaffold has been a frequent site for modification to modulate biological activity. For instance, a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were synthesized and evaluated for their anti-proliferative properties. mdpi.com In another study, the introduction of various substituents at the C-2 position of benzothieno[3,2-d]pyrimidines was explored to provide additional hydrogen bonding interactions within the SIRT2 binding site. The synthesis of 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine has also been reported, starting from 2-methyl-4-trichloromethylthieno-[2,3-d]pyrimidine. nih.gov These examples underscore the importance of the C-2 position as a key handle for structural variation and optimization of biological activity.

Modifications at the C-4 Position

The C-4 position of the thieno[2,3-d]pyrimidine core is another critical site for substitution, significantly impacting biological outcomes. The introduction of an amino group at this position is a common strategy. For example, a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines and evaluated for their antifungal activity. nih.gov

The nature of the substituent at C-4 can dictate the mechanism of action. Thienopyrimidines with an NH bridge at the 4-position have shown therapeutic potential against malignant tumors. ppublishing.org Furthermore, the synthesis of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives via reaction of the corresponding 4-chloro precursors with various amines has been identified as a promising strategy for developing potent cytotoxic agents. mdpi.com The replacement of a 2-methoxynaphthyl moiety at N-3 with a substituted phenyl moiety at C-4 in a series of benzothieno[3,2-d]pyrimidines was also investigated to enhance interactions within the target's selectivity pocket.

Compound TypeModification at C-4Biological ActivityReference
4-Alkylamino/Arylaminothieno[2,3-d]pyrimidinesAlkylamino or Arylamino groupAntifungal nih.gov
ThienopyrimidinesNH bridgeTherapeutic activity against malignant tumors ppublishing.org
4-Substituted-aminothieno[2,3-d]pyrimidinesVarious amines (N-methylpiperazine, morpholine (B109124), etc.)Cytotoxic mdpi.com
Benzothieno[3,2-d]pyrimidinesSubstituted phenyl moietyPotential for enhanced target interaction

Modifications at the C-5 Position

Substitutions at the C-5 position of the thieno[2,3-d]pyrimidine ring have been shown to be crucial for various biological activities. For example, in a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives acting as GnRH receptor antagonists, a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was identified as a key feature for good receptor binding. nih.gov

The synthesis of 5-functionalized thieno[2,3-d]pyrimidines, including those with hydroxymethyl, acetoxymethyl, formyl, and cyano groups, has been achieved by building up the functionalized molecule from appropriately substituted thiophene (B33073) precursors. researchgate.net This highlights the synthetic accessibility of diverse functionalities at this position. Furthermore, research on pyrrolo[2,3-d]pyrimidines, a related scaffold, has shown that 5-substituted derivatives can act as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase, key enzymes in purine (B94841) biosynthesis. nih.gov

Modifications at the C-6 Position

The C-6 position of the thieno[2,3-d]pyrimidine scaffold also offers opportunities for structural modifications that can significantly influence biological activity. In a study focused on developing potent GnRH receptor antagonists, it was found that for the 6-(4-aminophenyl) group, hydrophobic substituents were preferred. nih.gov This suggests that tuning the lipophilicity at this position can enhance binding affinity.

The synthesis of thieno[2,3-d]pyrimidine derivatives with carboxylic groups as substituents in the pyrimidine (B1678525) ring, including at the C-6 position, has been explored, although these are generally less studied than their C-2 carboxylic acid counterparts. nuph.edu.ua The nature of substituents at the C-6 position can also impact the synthetic routes employed.

Compound SeriesModification at C-6Key FindingReference
Thieno[2,3-d]pyrimidine-2,4-diones4-Aminophenyl with hydrophobic substituentsPreferred for good GnRH receptor binding activity nih.gov
Thieno[2,3-d]pyrimidinesCarboxylic acid groupLess studied than C-2 carboxylic acids nuph.edu.ua

Influence of Fused Ring Systems on Structure-Activity Relationships

Fusing additional rings to the thieno[2,3-d]pyrimidine core can dramatically alter the molecule's shape, rigidity, and electronic properties, thereby influencing its structure-activity relationship. This strategy has been employed to explore new chemical space and develop compounds with novel or improved biological activities.

For example, the fusion of a pyrazole (B372694) ring to the thieno[2,3-d]pyrimidine system, creating a pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffold, has been investigated for developing GABAA receptor modulators. researchgate.net Similarly, the synthesis of thieno[2,3-d] researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines has been pursued to create potent anti-cancer agents, with some derivatives showing excellent potency against breast cancer cell lines. nih.gov

The incorporation of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone moiety fused to a thieno[2,3-d]pyrimidine has also been reported, resulting in a complex hybrid compound with potential biological applications. mdpi.com These examples demonstrate that the fusion of diverse heterocyclic systems to the thieno[2,3-d]pyrimidine core is a viable strategy for expanding the chemical diversity and biological activity of this important class of compounds.

Stereochemical Considerations and Conformational Analysis in SAR

A comprehensive search of the current scientific literature reveals a notable scarcity of specific studies focused on the stereochemical considerations and detailed conformational analysis of 5-Chlorothieno[2,3-d]pyrimidine derivatives. While the broader class of thieno[2,3-d]pyrimidines has been extensively studied for various biological activities, including anticancer and antimicrobial effects, research into how the three-dimensional arrangement of atoms in 5-chloro substituted analogues influences their efficacy is not well-documented.

General findings for the thieno[2,3-d]pyrimidine scaffold suggest that the introduction of chiral centers or the existence of conformational isomers, such as atropisomers, could have a profound impact on biological activity. For many classes of bioactive molecules, it is well-established that different stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific recognition of ligands.

In the context of thieno[2,3-d]pyrimidines, studies have occasionally reported on the crystal structure and hydrogen bonding patterns of certain derivatives. This information provides a static snapshot of the molecule's conformation in the solid state, which can offer clues about preferred spatial arrangements. However, dynamic conformational analysis in solution, which is more relevant to the physiological environment, is largely absent for the 5-chloro substituted series.

The lack of dedicated research in this area represents a significant gap in the understanding of the structure-activity relationships for this class of compounds. The synthesis of individual stereoisomers of this compound derivatives and the comparative evaluation of their biological activities would be a crucial step forward. Such studies would allow for the elucidation of the optimal stereochemical requirements for target engagement and could lead to the design of more potent and selective therapeutic agents.

Without specific research data, it is not possible to construct detailed data tables comparing the biological activities of different stereoisomers or conformers of this compound derivatives. Future research efforts are needed to explore this critical aspect of their medicinal chemistry.

Computational Chemistry and Spectroscopic Elucidation in Thieno 2,3 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a derivative of 5-Chlorothieno[2,3-d]pyrimidine, might interact with a biological target, typically a protein or enzyme.

Research on thieno[2,3-d]pyrimidine (B153573) derivatives has extensively used molecular docking to explore their binding modes and affinities for various therapeutic targets. For instance, studies have investigated these compounds as inhibitors of enzymes like VEGFR-2, a key player in tumor angiogenesis. rsc.orgnih.gov In one such study, a series of thieno[2,3-d]pyrimidine derivatives were docked into the ATP-binding site of the VEGFR-2 kinase domain. The simulations revealed crucial hydrogen bond interactions with key amino acid residues, such as Cys919 and Asp1046, which are essential for inhibitory activity. rsc.org

Similarly, docking studies on other thienopyrimidine derivatives have been performed against targets like Janus kinase 2 (JAK2), with some compounds showing potential inhibitory activity. mdpi.com The process involves preparing the protein structure by optimizing protonation states and minimizing energy, and then docking the ligand into the defined active site. mdpi.com The results are often evaluated based on scoring functions that estimate the binding energy, with lower values indicating a more favorable interaction. For example, docking of thiopyrimidine derivatives into the thymidylate synthase enzyme has been used to predict their potential as anticancer agents. japsonline.com

These computational predictions are invaluable for rational drug design, allowing for the targeted synthesis of more potent and selective inhibitors. nih.gov

Table 1: Examples of Molecular Docking Studies on Thieno[2,3-d]pyrimidine Derivatives

Compound/Derivative Target Protein Key Interactions/Findings Binding Energy (kcal/mol)
Thieno[2,3-d]pyrimidine derivative (Compound 18) VEGFR-2 Hydrogen bonds with Cys919, Asp1046; Hydrophobic interactions. rsc.org Not specified in abstract.
Thieno[2,3-d]pyrimidine derivative JAK2 (PDB: 5AEP, 4C62, 3ZMM) Predicted to bind in the kinase domain, showing 49% kinase inhibition in vitro. mdpi.com Not specified in abstract.
Thiouracil Carbonitrile Derivative (Compound 6b) Thymidylate Synthase (TS) Three hydrogen bonds with Arg-50 and Ser-216 residues. japsonline.com -88.52

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical lens to examine the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT is employed to optimize the molecular geometry, predicting bond lengths and angles with high accuracy, which can then be compared with experimental data from X-ray crystallography. tandfonline.com

Studies on related pyrimidine (B1678525) and thienopyrimidine structures have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-31G or 6-311+G(d,p), to determine the most stable conformation of the molecule. tandfonline.comresearchgate.net This optimization is a crucial first step for subsequent electronic property calculations, ensuring they are performed on a realistic molecular structure. ncsu.edu The geometric properties investigated through DFT help in understanding the molecule's shape and how it might fit into a biological receptor's binding site. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable.

For various thieno[2,3-d]pyrimidine derivatives, HOMO-LUMO analysis has been performed using the results from DFT calculations. tandfonline.com These calculations help to understand the charge transfer characteristics within the molecule. academie-sciences.fr The analysis provides insights into how the molecule will interact with other species, a key aspect of its potential biological activity. academie-sciences.fr For instance, the distribution and energy of these frontier orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Thienopyrimidine Derivative

Parameter Value Reference
HOMO Energy Calculated via DFT tandfonline.com
LUMO Energy Calculated via DFT tandfonline.com
Energy Gap (ΔE) ELUMO - EHOMO tandfonline.comresearchgate.net
Chemical Potential (µ) (EHOMO + ELUMO) / 2 academie-sciences.fr

Note: Specific energy values are highly dependent on the exact molecular structure and the level of theory used in the calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. tandfonline.comresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent favorable sites for nucleophilic attack. researchgate.net For derivatives of thieno[2,3-d]pyrimidine, MEP analysis can identify the atoms that are most likely to participate in intermolecular interactions, such as hydrogen bonding with a protein target. tandfonline.com For example, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of any carbonyl groups are often identified as regions of negative potential, indicating their role as hydrogen bond acceptors. tandfonline.comresearchgate.net

Advanced Spectroscopic Characterization Methodologies

Following the synthesis of new chemical entities, spectroscopic analysis is essential to confirm that the desired molecular structure has been obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used to characterize newly synthesized thieno[2,3-d]pyrimidine derivatives. nih.gov

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the proton, while coupling constants (J), reported in Hertz (Hz), reveal information about adjacent protons. For example, the protons on the thiophene (B33073) and pyrimidine rings of the core structure will have characteristic chemical shifts and splitting patterns. rsc.org

In numerous studies, the synthesis of thieno[2,3-d]pyrimidine derivatives is confirmed by detailed NMR data, ensuring the correct regiochemistry and substitution pattern of the final products. nih.gov

Table 3: Illustrative ¹H NMR and ¹³C NMR Data for a Thienopyrimidine Scaffold

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 2.36–2.84 m - CH₂ groups in a dihydrothiophene ring
¹H 5.85, 7.09 2s - NH₂ protons
¹³C 165.98 - - C=O or C=N in pyrimidine ring
¹³C 156.81 - - Aromatic/heteroaromatic carbon

Note: The data presented is illustrative, based on reported values for related thienopyrimidine structures. nih.govrsc.org Actual values will vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of the heterocyclic core and its substituents. For instance, the C=N stretching vibrations within the pyrimidine ring are typically observed in the region of 1650 cm⁻¹. The IR spectrum of related thieno[2,3-d]pyrimidine compounds also shows characteristic bands for various functional groups, which aids in the confirmation of their chemical structures.

Table 1: Characteristic IR Absorption Bands for Thieno[2,3-d]pyrimidine Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
C=N (pyrimidine ring)~1650
NH₂3230, 3226 elmergib.edu.ly
C=O (pyrimidinone)1646 elmergib.edu.ly
CN2216 elmergib.edu.ly

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, which is essential for confirming the elemental composition of newly synthesized thieno[2,3-d]pyrimidine derivatives. The fragmentation patterns observed in the mass spectrum offer valuable information about the stability of the molecular ion and the connectivity of its constituent atoms.

Table 2: Mass Spectrometry Data for Chloro-Substituted Thieno[2,3-d]pyrimidines

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation DataReference
2-Chlorothieno[2,3-d]pyrimidineC₆H₃ClN₂S170.62Not explicitly detailed in the provided results. sigmaaldrich.com
2-Chlorothieno[3,2-d]pyrimidineC₆H₃ClN₂S170.62Not explicitly detailed in the provided results. sigmaaldrich.com
4-Chloro-5-phenylthieno[2,3-d]pyrimidine (B64367)C₁₂H₇ClN₂S246.71Not explicitly detailed in the provided results. chemspider.com
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehydeC₇H₃ClN₂OS198.63Not explicitly detailed in the provided results. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) analysis of single crystals provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. For thieno[2,3-d]pyrimidine derivatives, XRD studies have revealed that the fused bicyclic core is typically planar. This planarity is a key feature influencing the electronic properties and potential for intermolecular interactions. The crystal packing is often governed by hydrogen bonds, such as N–H⋯N and N–H⋯O, as well as π-π stacking interactions between the aromatic rings. nih.gov

Table 3: Crystallographic Data for a Related Thieno[2,3-d]pyrimidine Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)13.5920(8) researchgate.net
b (Å)7.4310(5) researchgate.net
c (Å)19.6210(1) researchgate.net
β (°)114.554(6) researchgate.net
V (ų)1802.6(2) researchgate.net
Z4 researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps various properties onto the Hirshfeld surface, such as d_norm, which highlights regions of close intermolecular contact. For related heterocyclic systems, Hirshfeld surface analysis has shown that H···H, H···N/N···H, and H···C/C···H contacts are major contributors to the crystal packing. nih.gov These interactions, along with π-π stacking, play a crucial role in the stability and solid-state architecture of these compounds. nih.gov

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Triazolopyrimidine

InteractionContribution (%)Reference
H···N/N···H40.1 nih.gov
H···H35.3 nih.gov
H···C/C···H9.5 nih.gov
N···C/C···N9.0 nih.gov
N···N3.1 nih.gov
C···C3.0 nih.gov

Note: This data is for 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, a related nitrogen-containing heterocyclic system, as direct Hirshfeld analysis data for this compound was not found.

Molecular and Cellular Mechanisms of Biological Activity

Enzyme and Receptor Target Identification and Modulation

The thieno[2,3-d]pyrimidine (B153573) scaffold serves as a versatile backbone for the design of inhibitors and modulators targeting a range of critical cellular proteins.

Phosphodiesterase (PDE) Inhibition

Derivatives of the related thieno[3,2-d]pyrimidine (B1254671) have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme family involved in the degradation of cyclic AMP (cAMP). nih.govfrontiersin.orgmdpi.com Specifically, certain 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives have demonstrated high selectivity for the PDE4B subtype over PDE4D. nih.govnih.gov One such derivative, 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, exhibited a potent inhibitory activity against human PDE4B with an IC50 value of 3.0 nM and a remarkable 433-fold selectivity over PDE4D. nih.govnih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn can suppress inflammatory responses, making these compounds promising candidates for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD). frontiersin.orgnih.govresearchgate.net The development of PDE4B-selective inhibitors is particularly significant as it is expected to offer a wider therapeutic window compared to non-selective PDE4 inhibitors, which are often associated with side effects like nausea and vomiting due to the inhibition of the PDE4D isoform. frontiersin.orgresearchgate.net

CompoundTargetActivity (IC50)SelectivityReference
2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidinePDE4B3.0 nM433-fold over PDE4D nih.govnih.gov

Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a well-established pharmacophore for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibition : Several studies have focused on developing thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. nih.govresearchgate.netnih.gov Abnormal PI3K signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Researchers have synthesized novel series of thieno[2,3-d]pyrimidine derivatives that exhibit nanomolar potency against PI3K isoforms. nih.govnih.gov For instance, compound VIb, a morpholine-based thieno[2,3-d]pyrimidine derivative, showed significant inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%) at a concentration of 10 µM. nih.gov Another compound, IIIa, also demonstrated good activity against both isoforms. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream targets. nih.gov

Sirtuin (SIRT) Inhibition : Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, with nanomolar efficacy. acs.orgresearchgate.net In contrast, a class of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivatives has been discovered as highly selective inhibitors of SIRT2. nih.govresearchgate.netnih.gov One notable compound, ICL-SIRT078, is a substrate-competitive SIRT2 inhibitor with a Ki value of 0.62 µM and over 50-fold selectivity against SIRT1, 3, and 5. nih.govresearchgate.net This selectivity is crucial as different sirtuin isoforms can have opposing biological roles.

Other Kinase Targets : The versatility of the thieno[2,3-d]pyrimidine scaffold extends to the inhibition of other kinases. Derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Additionally, some thieno[2,3-d]pyrimidine analogues have been investigated as atypical protein kinase C (aPKC) inhibitors to control retinal vascular permeability. nih.govnih.gov However, it's noteworthy that not all halogenated thieno[3,2-d]pyrimidines exhibit kinase inhibitory activity, suggesting that their antiproliferative effects may arise from other mechanisms. nih.gov Some multikinase inhibitors that also target Tie2, a receptor tyrosine kinase involved in angiogenesis, have been developed. mdpi.comselleckchem.com

Compound ClassTarget KinaseKey FindingsReference
Thieno[2,3-d]pyrimidine derivativesPI3Kβ, PI3KγCompound VIb showed 72% and 84% inhibition at 10 µM, respectively. nih.gov
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1, SIRT2, SIRT3Potent pan-inhibitors with nanomolar IC50 values. acs.orgresearchgate.net
5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivativesSIRT2Highly selective inhibitors (e.g., ICL-SIRT078, Ki = 0.62 µM). nih.govresearchgate.net
Thieno[2,3-d]pyrimidine derivativesVEGFR-2Designed as inhibitors of tumor angiogenesis. nih.gov
Thieno[2,3-d]pyrimidine analoguesaPKCInvestigated for controlling retinal vascular permeability. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Modulation

The thieno[2,3-d]pyrimidine scaffold has also been explored for its ability to modulate G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

Dopamine (B1211576) D2 Receptor Modulation : A novel series of thieno[2,3-d]pyrimidine derivatives has been identified as negative allosteric modulators (NAMs) of the dopamine D2 receptor (D2R). nih.govnih.govmonash.edu These compounds bind to a site on the receptor distinct from the dopamine binding site, thereby modulating the receptor's response to its natural ligand. nih.govmonash.edu Subsequent research has led to the identification of analogues with sub-micromolar affinity as NAMs, and surprisingly, some with low efficacy partial agonist activity. nih.gov This dual pharmacology highlights the subtle structural modifications that can lead to diverse functional outcomes at the D2R.

Other Molecular Targets and Interaction Mechanisms

The biological activity of 5-Chlorothieno[2,3-d]pyrimidine and its derivatives is not limited to the targets mentioned above. The core structure can interact with various other molecular targets. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is often crucial for biological activity, as its replacement can lead to a significant loss of potency. nih.gov This suggests that the chlorine atom may be involved in key binding interactions with the target protein. Furthermore, the thieno[2,3-d]pyrimidine core itself is considered a bioisostere of purines, which allows these compounds to interact with a wide range of biological targets that recognize purine-like structures. nih.gov

Pathway Perturbation and Cellular Responses

The interaction of this compound derivatives with their molecular targets leads to the perturbation of key cellular signaling pathways, resulting in various cellular responses.

PI3K/m-TOR Pathway : As potent inhibitors of PI3K, thieno[2,3-d]pyrimidine derivatives can effectively block the PI3K/Akt/mTOR signaling pathway. nih.govnih.govresearchgate.netnih.govoncotarget.comyoutube.com This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism. nih.govnih.govoncotarget.com By inhibiting PI3K, these compounds prevent the phosphorylation of downstream effectors like Akt and mTOR, ultimately leading to the suppression of tumor growth. nih.govnih.govoncotarget.com

Apoptosis Induction : Several thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.netrsc.org One study found that a specific thieno[2,3-d]pyrimidin-4(3H)-one derivative induced apoptosis in lung cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3. nih.gov Another study on chalcone (B49325) analogues containing a thieno[2,3-d]pyrimidin-2-yl group demonstrated that the lead compound induced apoptosis via the mitochondrial death pathway, characterized by depolarization of the mitochondrial membrane and cleavage of PARP-1 and caspases. researchgate.net

Cell Cycle Arrest : In addition to inducing apoptosis, some thieno[2,3-d]pyrimidine derivatives can cause cell cycle arrest. nih.gov For example, certain halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis independent of the cell cycle. nih.gov This indicates that these compounds can halt the proliferation of cancer cells at different phases of the cell cycle.

Bioisosteric Principles in Target Engagement

The design of many bioactive thieno[2,3-d]pyrimidine derivatives relies on the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance or modify the biological activity.

The thieno[2,3-d]pyrimidine scaffold itself is considered a bioisostere of quinazolines and purine (B94841) nucleobases. nih.gov This structural similarity allows these compounds to mimic the natural ligands of various enzymes and receptors, leading to their inhibitory or modulatory effects. For example, their resemblance to adenine (B156593) and guanine (B1146940) enables them to interact with ATP-binding sites in kinases.

Furthermore, the thiophene (B33073) ring in the thieno[2,3-d]pyrimidine structure can be considered a bioisostere for a benzene (B151609) ring. nih.gov The replacement of a benzene-fused pyrimidine with a thienopyrimidine can alter the compound's electronic properties and binding interactions, sometimes leading to improved activity or selectivity. nih.gov The strategic application of bioisosteric replacements has been a key strategy in the development of potent and selective inhibitors based on the thieno[2,3-d]pyrimidine core. nih.gov

Future Directions and Emerging Research Avenues for Thieno 2,3 D Pyrimidine Derivatives

Development of Novel Chemical Probes

The inherent structural features of the thieno[2,3-d]pyrimidine (B153573) core make it an excellent starting point for the design of novel chemical probes. These tools are instrumental in dissecting complex biological processes and identifying new drug targets.

One promising area is the development of fluorescent probes. By strategically modifying the thieno[2,3-d]pyrimidine scaffold, researchers can create molecules that exhibit fluorescence upon binding to a specific biological target. For instance, a highly emissive nucleobase analog based on a thieno[3,4-d]pyrimidine (B1628787) core has been synthesized and enzymatically incorporated into RNA oligonucleotides. nih.gov These modified RNA strands can then act as base-discriminating fluorescent probes, capable of detecting single nucleotide polymorphisms (SNPs) by reporting changes in their photophysical characteristics upon hybridization with target DNA. nih.gov This approach holds significant potential for the development of enzyme-free and homogenous SNP detection protocols, a critical need in nucleic acid diagnostics. nih.gov

Exploration of Diverse Biological Applications Beyond Current Scope

While the anticancer and kinase inhibitory activities of thieno[2,3-d]pyrimidine derivatives are well-documented, their therapeutic potential extends far beyond these areas. researchgate.netmdpi.com Future research is poised to uncover novel applications in a variety of disease contexts.

Anti-inflammatory and Analgesic Activity: Several studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. nih.govresearchgate.net Certain compounds have been shown to significantly reduce carrageenan-induced paw edema in animal models, with an efficacy comparable to the standard anti-inflammatory drug diclofenac. nih.gov The mechanism of action for some of these derivatives involves the reduction of prostaglandin (B15479496) E2 (PGE2) concentration in the blood. nih.gov Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal side effects due to their carboxylic acid moiety, the development of non-acidic thieno[2,3-d]pyrimidine-based anti-inflammatory agents presents a promising therapeutic strategy. nih.gov Furthermore, some derivatives have also demonstrated analgesic properties. researchgate.net

Antimicrobial Activity: The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. nih.gov Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with potent antibacterial activity, particularly against Gram-positive pathogens. nih.govnih.gov Several synthesized thieno[2,3-d]pyrimidinediones have shown potent activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov These compounds exhibit low cytotoxicity against mammalian cells and minimal hemolytic activity, suggesting a favorable safety profile. nih.gov Additionally, some thieno[2,3-d]pyrimidine derivatives have shown inhibitory effects on the growth of certain fungi and the production of mycotoxins. nih.gov

Central Nervous System (CNS) Protective Agents: The neuroprotective potential of thieno[2,3-d]pyrimidines is an emerging area of research. nih.gov Their structural similarity to purines, which play crucial roles in the CNS, suggests that these compounds could modulate neurological pathways and offer therapeutic benefits for neurodegenerative disorders. nih.gov

Other Therapeutic Areas: The versatility of the thieno[2,3-d]pyrimidine scaffold has led to its investigation in other therapeutic areas, including as antidiabetic agents and as antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. ebi.ac.uk

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of diverse and complex thieno[2,3-d]pyrimidine analogues is crucial for expanding structure-activity relationship (SAR) studies and discovering new therapeutic leads. While classical synthetic methods like the Gewald reaction have been widely employed, researchers are increasingly turning to more advanced and efficient methodologies. nih.govscielo.br

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thieno[2,3-d]pyrimidine derivatives. scielo.brnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scielo.br

The development of one-pot and multi-component reactions provides a streamlined approach to constructing complex molecular architectures from simple starting materials. These methods are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. For example, a one-pot, solvent-free reaction has been utilized to produce a wide range of thieno[2,3-d]pyrimidine derivatives. mdpi.com

Furthermore, modern synthetic strategies, such as C-H activation and novel cyclization techniques, are being explored to access previously inaccessible chemical space and generate novel thieno[2,3-d]pyrimidine scaffolds. jocpr.com For instance, the cyclization of 4-hydrazinothieno[2,3-d]pyrimidines with 1,1'-carbonyldiimidazole (B1668759) represents a novel and effective approach for the synthesis of thieno[3,2-e] nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3(2H)-one derivatives. jocpr.com

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of thieno[2,3-d]pyrimidine derivatives is no exception. These computational tools can significantly accelerate the design and optimization of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. nih.gov Both 2D-QSAR methods, like Hologram QSAR (HQSAR), and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thieno[2,3-d]pyrimidine derivatives to guide the design of more potent inhibitors for various targets. ccspublishing.org.cn

Molecular docking simulations are another powerful computational tool that allows researchers to predict the binding mode and affinity of a ligand to its target protein. nih.govnih.gov This information is invaluable for understanding the molecular basis of drug action and for designing new derivatives with improved binding characteristics. Docking studies have been extensively used to rationalize the activity of thieno[2,3-d]pyrimidine-based inhibitors of various kinases, including VEGFR-2 and EGFR. nih.govnih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming an indispensable part of the drug discovery process. By flagging potential liabilities early on, these computational models can help to reduce the attrition rate of drug candidates in later stages of development. ADMET properties of newly synthesized thieno[2,3-d]pyrimidine derivatives are now routinely predicted to assess their drug-like characteristics. nih.gov

The synergy between advanced synthetic methodologies and cutting-edge computational tools will undoubtedly accelerate the discovery and development of the next generation of thieno[2,3-d]pyrimidine-based therapeutics, opening up new frontiers in the treatment of a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chlorothieno[2,3-d]pyrimidine, and how can intermediates be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, this compound derivatives can be synthesized via alkoxylation by reacting 5-chloro precursors with phenols under basic conditions. A representative method involves dissolving K₂CO₃ (2.5 mmol) and substituted phenol (2.5 mmol) in acetonitrile, followed by heating at 75°C for 30 minutes to yield alkoxy-substituted derivatives . Optimization focuses on solvent choice (e.g., acetonitrile for polar aprotic conditions), reaction temperature, and stoichiometric ratios to minimize by-products like dehalogenated species.

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and purity. For example, the chloro group at position 5 in thieno-pyrimidine derivatives produces distinct deshielding in aromatic regions.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for intermediates like 5-chloro precursors .
  • HPLC : To assess purity, particularly for detecting unreacted starting materials or regioisomeric by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during chlorination of thieno-pyrimidine scaffolds?

Chlorination efficiency depends on the choice of chlorinating agents (e.g., POCl₃ vs. SOCl₂) and catalyst systems. For example, POCl₃ with catalytic N,N-dimethylformamide (DMF) at reflux (110°C) achieves >90% regioselectivity for the 5-position in thieno-pyrimidines. Competing reactions (e.g., over-chlorination at adjacent positions) are mitigated by controlling reaction time and stoichiometry. Post-reaction quenching with ice-water and neutralization with NaHCO₃ minimizes hydrolysis of the chloro group .

Q. How do structural modifications (e.g., substituents at positions 4 or 5) influence the biological activity of this compound derivatives?

  • Electron-withdrawing groups (e.g., Cl) : Enhance binding to kinase ATP pockets by increasing electrophilicity. For example, 5-chloro derivatives show higher FAK (Focal Adhesion Kinase) inhibition (IC₅₀ = 12 nM) compared to methyl-substituted analogs (IC₅₀ = 45 nM) .
  • Alkoxy groups : Improve solubility and pharmacokinetics. Derivatives with 5-ethoxy substituents exhibit improved bioavailability in murine models due to reduced plasma protein binding .
    Structure-Activity Relationship (SAR) studies should combine molecular docking (e.g., using AutoDock Vina) with in vitro kinase assays to validate binding modes .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Cytotoxicity vs. Anticancer Activity : Contamination with unreacted starting materials (e.g., aryl halides) may inflate false-positive cytotoxicity. Validate purity via HPLC before biological testing .
  • Kinase Selectivity : Use orthogonal assays (e.g., radiometric vs. fluorescence-based kinase assays) to confirm target specificity. For instance, off-target effects on VEGFR2 can be ruled out by comparing inhibition profiles across kinase panels .

Q. What strategies are effective in scaling up this compound synthesis while maintaining yield and purity?

  • Flow Chemistry : Reduces side reactions (e.g., dimerization) by minimizing residence time. A continuous-flow setup with POCl₃ at 100°C achieves 85% yield with <5% impurities .
  • Catalytic Systems : Heterogeneous catalysts (e.g., silica-supported HCl) improve recyclability and reduce waste.
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) removes polar by-products, while recrystallization in ethanol enhances purity (>98%) .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; chloro-substituted thieno-pyrimidines are stable at pH 5–7 but hydrolyze to hydroxyl analogs under acidic conditions (pH <3) .
  • Light Sensitivity : Store samples in amber vials under nitrogen to prevent photolytic dechlorination, which can reduce potency by 20–30% over 30 days .

Q. What computational tools are recommended for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predicts activation barriers for Suzuki-Miyaura couplings. Chloro groups at position 5 exhibit lower activation energy (ΔG‡ = 18 kcal/mol) compared to bromo analogs (ΔG‡ = 22 kcal/mol) due to smaller steric hindrance .
  • Docking Simulations : AutoDock or Schrödinger Suite evaluates binding to biological targets, guiding rational design of derivatives with enhanced affinity .

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